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molecular formula C11H17BO5 B8434796 4-(2-Hydroxy-2-methylpropoxy)-3-methoxyphenylboronic acid

4-(2-Hydroxy-2-methylpropoxy)-3-methoxyphenylboronic acid

Cat. No. B8434796
M. Wt: 240.06 g/mol
InChI Key: ACDSDLVVCZPERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08563583B2

Procedure details

To a solution of 1-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-2-methylpropan-2-ol Part B (0.880 g, 2.73 mmol) in acetone (20 mL) and water (20 mL) was added sodium periodate (2.3 g, 10.92 mmol) and ammonium acetate (0.84 g, 10.92 mmol). The mixture stirred at RT overnight. Filtered the white solids, washed the filter cake with acetone and removed the acetone. The product was then extracted with EtOAc, and brine, and, dried (MgSO4), concentrated to afford the crude product. Residue was purified using ISCO flash chromatography (silica gel/methylene chloride-methanol 100:0 to 85:15 gradient) to afford the desired product 4-(2-hydroxy-2-methylpropoxy)-3-methoxyphenylboronic acid 9C (0.443 g, 1.845 mmol, 67.6% yield) as a light brown solid.
Name
1-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-2-methylpropan-2-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:14]=[C:13]([B:15]2[O:19]C(C)(C)C(C)(C)[O:16]2)[CH:12]=[CH:11][C:4]=1[O:5][CH2:6][C:7]([CH3:10])([OH:9])[CH3:8].O.I([O-])(=O)(=O)=O.[Na+].C([O-])(=O)C.[NH4+]>CC(C)=O>[OH:9][C:7]([CH3:10])([CH3:8])[CH2:6][O:5][C:4]1[CH:11]=[CH:12][C:13]([B:15]([OH:16])[OH:19])=[CH:14][C:3]=1[O:2][CH3:1] |f:2.3,4.5|

Inputs

Step One
Name
1-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-2-methylpropan-2-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(OCC(C)(O)C)C=CC(=C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
2.3 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
0.84 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtered the white solids
WASH
Type
WASH
Details
washed the filter cake with acetone
CUSTOM
Type
CUSTOM
Details
removed the acetone
EXTRACTION
Type
EXTRACTION
Details
The product was then extracted with EtOAc, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Residue was purified

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC(COC1=C(C=C(C=C1)B(O)O)OC)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.845 mmol
AMOUNT: MASS 0.443 g
YIELD: PERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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